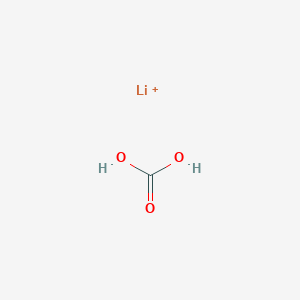
2-(2-アミノエチル)-1,3-ジオキソラン
概要
説明
2-(2-Aminoethyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with an aminoethyl group
科学的研究の応用
2-(2-Aminoethyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug intermediate.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
Target of Action
The primary target of 2-(2-Aminoethyl)-1,3-dioxolane is the dopamine system . Dopamine is a catecholaminergic monoamine neurotransmitter that plays a crucial role in various functions such as motor control, motivation, reinforcement, reward, and hormonal regulation .
Mode of Action
It is known that amines, such as 2-(2-aminoethyl)-1,3-dioxolane, are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . This suggests that 2-(2-Aminoethyl)-1,3-dioxolane may interact with its targets through its amine group.
Biochemical Pathways
2-(2-Aminoethyl)-1,3-dioxolane may affect the biosynthesis of dopamine. Dopamine is a derivative of the amino acid tyrosine, which is modified by tyrosine hydroxylase to form DOPA, a precursor to dopamine . Once formed, dopamine serves as a precursor to other catecholamines like norepinephrine and epinephrine .
Pharmacokinetics
It is known that amines can be extensively metabolized in the body .
Result of Action
Given its potential interaction with the dopamine system, it may influence various dopamine-mediated processes in the body .
Action Environment
The action, efficacy, and stability of 2-(2-Aminoethyl)-1,3-dioxolane may be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the amine group, potentially influencing its interaction with targets .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-1,3-dioxolane typically involves the reaction of ethylene oxide with ethylenediamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of 2-(2-Aminoethyl)-1,3-dioxolane may involve continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or crystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 2-(2-Aminoethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted dioxolane derivatives.
類似化合物との比較
Ethanolamine: Similar in structure but lacks the dioxolane ring.
2-Aminoethanol: Another related compound with a simpler structure.
Diethanolamine: Contains two hydroxyl groups instead of the dioxolane ring.
Uniqueness: 2-(2-Aminoethyl)-1,3-dioxolane is unique due to the presence of both the aminoethyl group and the dioxolane ring, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-(1,3-dioxolan-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-2-1-5-7-3-4-8-5/h5H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAQYWWCTUEVKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206158 | |
| Record name | 1,3-Dioxolane-2-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70206158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5754-35-8 | |
| Record name | 1,3-Dioxolane-2-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5754-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane-2-ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005754358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxolane-2-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70206158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dioxolane-2-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research?
A1: The research describes an improved method for synthesizing 2-(2-Aminoethyl)-1,3-dioxolane. [] The key improvement is the use of a Gabriel reaction with potassium phthalimide followed by hydrazinolysis. This approach results in a higher overall yield (78.3%) compared to previous methods. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)

![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)









